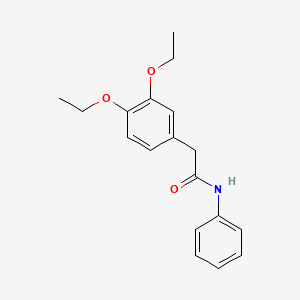

2-(3,4-diethoxyphenyl)-N-phenylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

5808-72-0 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-(3,4-diethoxyphenyl)-N-phenylacetamide |

InChI |

InChI=1S/C18H21NO3/c1-3-21-16-11-10-14(12-17(16)22-4-2)13-18(20)19-15-8-6-5-7-9-15/h5-12H,3-4,13H2,1-2H3,(H,19,20) |

InChI Key |

QTUIYMTVKSQQIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2)OCC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 3,4 Diethoxyphenyl N Phenylacetamide and Analogues

Retrosynthetic Analysis of the 2-(3,4-diethoxyphenyl)-N-phenylacetamide Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the analysis identifies two primary disconnection points, leading to several plausible synthetic routes.

The most evident disconnection is at the amide bond (C-N bond). This suggests an amide formation reaction as the final step in the synthesis. This pathway involves reacting a derivative of 3,4-diethoxyphenylacetic acid with aniline (B41778). This is a common and reliable method for forming amides.

A second strategic disconnection can be made at the C-C bond between the diethoxyphenyl ring and the acetyl group. This approach suggests a coupling reaction between a 3,4-diethoxyphenyl derivative and a pre-formed N-phenylacetamide fragment. This strategy might involve nucleophilic substitution or cross-coupling reactions.

These two primary disconnections form the basis for the most common and established synthetic pathways for this class of compounds.

| Disconnection | Reactants (Precursors) | Reaction Type |

| Amide Bond (C-N) | 3,4-diethoxyphenylacetic acid (or its activated derivative) + Aniline | Amide Condensation |

| Aryl-Acetyl Bond (C-C) | 3,4-diethoxyphenyl nucleophile/electrophile + N-phenylacetamide electrophile/nucleophile | Nucleophilic Substitution / Cross-Coupling |

Established Synthetic Pathways for Phenylacetamide Derivatives

Several well-established methods are employed for the synthesis of phenylacetamide derivatives, leveraging common intermediates and reaction types.

Methods Involving 2-Chloro-N-phenylacetamide Intermediates

A prevalent strategy for synthesizing phenylacetamide derivatives involves the use of 2-chloro-N-phenylacetamide as a key intermediate. chemicalbook.comresearchgate.net This intermediate is readily prepared by the reaction of aniline with chloroacetyl chloride, often in a solvent like glacial acetic acid. chemicalbook.com

Once synthesized, 2-chloro-N-phenylacetamide serves as an electrophile. It can react with various nucleophiles to introduce diverse substituents at the 2-position. For the synthesis of the target molecule, this would involve a reaction with a 3,4-diethoxyphenolate nucleophile. A similar synthesis has been reported for 2-(4-formylphenoxy)-N-phenylacetamide, where 2-chloro-N-phenylacetamide is reacted with 4-hydroxybenzaldehyde. rsc.org

General Reaction Scheme:

Step 1: Aniline + Chloroacetyl chloride → 2-Chloro-N-phenylacetamide chemicalbook.com

Step 2: 2-Chloro-N-phenylacetamide + 3,4-diethoxyphenol (B181631) → this compound (via Williamson ether synthesis logic, adapted for C-C bond formation, or more practically, reacting with a suitable carbon nucleophile derived from 3,4-diethoxybenzene).

This method is versatile and has been used to prepare a wide range of N-substituted chloroacetamide derivatives. ijpsr.info

Nucleophilic Substitution Reactions in Phenylacetamide Synthesis

Nucleophilic substitution is a cornerstone of phenylacetamide synthesis, particularly when using haloacetamide intermediates like 2-chloro-N-phenylacetamide. chemicalbook.com In this approach, the halogen acts as a leaving group, which is displaced by a nucleophile.

The synthesis of various organochalcogen compounds containing an amide group has been achieved through the reaction of 2-chloro-N-arylacetamides with nucleophiles like sodium hydrogen selenide. ekb.eg This highlights the utility of nucleophilic substitution for creating new bonds at the alpha-carbon of the acetamide (B32628). In the context of this compound, a suitable carbon nucleophile derived from 3,4-diethoxybenzene would be required to displace the chloride from 2-chloro-N-phenylacetamide.

The reactivity of polysulfide ions as nucleophiles with S-phenyl thiol esters has also been studied, demonstrating another facet of nucleophilic substitution in related systems. rsc.org

Condensation Reactions for Scaffold Assembly

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a direct and fundamental approach to assembling the phenylacetamide scaffold. mdpi.com The most common application of this method is the formation of the amide bond.

This involves the reaction of a carboxylic acid (or an activated derivative like an acyl chloride or ester) with an amine. For the target molecule, this translates to the condensation of 3,4-diethoxyphenylacetic acid with aniline. Various reagents can be used to facilitate this reaction, known as coupling agents, which activate the carboxylic acid.

Another classic method involves the hydrolysis of a nitrile. Phenylacetamide itself can be synthesized in high yield by the controlled hydrolysis of benzyl (B1604629) cyanide using hydrochloric acid. orgsyn.org This method could be adapted for the synthesis of this compound, starting from (3,4-diethoxyphenyl)acetonitrile and aniline under appropriate conditions.

| Condensation Method | Starting Materials | Key Features |

| Amide Coupling | 3,4-diethoxyphenylacetic acid + Aniline | Direct, often requires coupling agents. |

| Nitrile Hydrolysis | (3,4-diethoxyphenyl)acetonitrile | Can be a high-yield reaction. orgsyn.org |

Oxidative Transformations in Acetamide Synthesis

While less common for the primary synthesis of the acetamide backbone, oxidative transformations can play a role in modifying precursors or in certain specialized synthetic routes. For instance, the oxidation of a related compound, N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide, using sodium periodate (B1199274) (NaIO4) has been reported to yield the corresponding sulfone. nih.govrsc.org This demonstrates the use of oxidation to modify analogues.

Hypervalent iodine reagents are also known to promote various oxidative transformations. lucp.net For example, α,α-disubstituted acetamides can undergo oxidative dehomologation to yield ketones using reagents like o-iodoxybenzoic acid (IBX). researchgate.net While this specific reaction breaks down an acetamide, the reactivity highlights the potential for hypervalent iodine reagents in complex molecular transformations that could be part of a multi-step synthesis.

Novel Synthetic Routes and Methodological Advancements

Research into the synthesis of biologically active molecules continually drives the development of new and improved synthetic methods. For phenylacetamide derivatives, advancements often focus on increasing efficiency, improving yields, and employing more environmentally friendly conditions.

One area of advancement is in catalysis. For example, palladium-catalyzed reactions have been developed for the synthesis of 2-chloro-N-phenylacetamide derivatives. chemicalbook.com Such catalytic methods can offer milder reaction conditions and broader substrate scope compared to traditional stoichiometric reactions.

Furthermore, the exploration of new coupling agents and reaction conditions for amide bond formation continues to be an active area of research, aiming for faster reactions and higher purities.

Purification and Isolation Techniques

Following the synthesis of this compound, a crucial step is the purification of the crude product to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is typically employed to achieve a high degree of purity.

Initially, a work-up procedure involving liquid-liquid extraction is common. The reaction mixture would be dissolved in an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed sequentially with an acidic solution (e.g., dilute HCl) to remove any basic impurities, followed by a basic solution (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.

For further purification, column chromatography is a standard and effective method. The crude solid would be adsorbed onto a solid support like silica (B1680970) gel and eluted with a solvent system of appropriate polarity. A gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, would likely be used to separate the target compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Finally, recrystallization can be employed to obtain the compound in a highly pure, crystalline form. This involves dissolving the product from chromatography in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of solvent is critical and is determined empirically.

Spectroscopic and Analytical Characterization Methods

Once purified, the identity and purity of this compound would be confirmed using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of an organic compound.

¹H NMR spectroscopy would provide information about the number of different types of protons, their electronic environments, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on both the diethoxyphenyl and the phenyl rings, the methylene (B1212753) protons of the acetamide backbone, and the ethoxy groups (quartets for the -OCH₂- and triplets for the -CH₃). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. Characteristic chemical shifts would be expected for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon of the acetamide, and the carbons of the ethoxy groups.

Table 1: Hypothetical NMR Data for this compound

| Analysis | Expected Chemical Shifts (δ) in ppm |

|---|---|

| ¹H NMR | Aromatic protons (phenyl & diethoxyphenyl): ~6.8-7.5 ppm; Amide NH proton: ~7.5-8.5 ppm (broad singlet); Methylene protons (-CH₂-CO-): ~3.6 ppm (singlet); Methylene protons of ethoxy groups (-OCH₂-): ~4.0-4.1 ppm (quartet); Methyl protons of ethoxy groups (-CH₃): ~1.4 ppm (triplet) |

| ¹³C NMR | Carbonyl carbon (-C=O): ~168-172 ppm; Aromatic carbons: ~110-150 ppm; Methylene carbon (-CH₂-CO-): ~40-45 ppm; Methylene carbons of ethoxy groups (-OCH₂-): ~64 ppm; Methyl carbons of ethoxy groups (-CH₃): ~15 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would indicate the presence of the amide carbonyl group (C=O stretch). A band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C-O stretching from the ethoxy groups would appear in the 1000-1300 cm⁻¹ region.

Table 2: Hypothetical IR Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1650 - 1680 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which should match the calculated theoretical mass for the molecular formula C₂₀H₂₅NO₃. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with characteristic fragments arising from the cleavage of the amide bond and other labile bonds in the molecule.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₂₀H₂₅NO₃. This analysis serves as a final confirmation of the compound's purity and empirical formula.

Table 3: Theoretical Elemental Analysis Data for this compound (C₂₀H₂₅NO₃)

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 73.37% |

| Hydrogen (H) | 7.70% |

Structure Activity Relationship Sar Studies of 2 3,4 Diethoxyphenyl N Phenylacetamide Derivatives

Influence of Aromatic Substitutions on Biological Activity

Modifications to the N-phenyl ring of the acetamide (B32628) moiety significantly impact the biological activity of this class of compounds. The electronic properties and position of substituents play a crucial role in modulating efficacy and potency.

The introduction of electron-withdrawing groups (EWGs) on the N-phenyl ring can substantially alter the electronic-density of the molecule, influencing its interaction with biological targets. In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, designed as Forkhead Box M1 (FOXM1) inhibitors, the nature of the EWG was critical for activity. mdpi.comnih.gov Compounds bearing a cyano (-CN) group, a potent EWG, demonstrated a significant decrease in FOXM1 expression, whereas those with other EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) were less effective. mdpi.com Molecular electrostatic potential maps revealed that the strong electron-withdrawing effect of the cyano group altered the electron density of the phenylacetamide ring in a way that favored binding to key residues (Val296 and Leu289) in the FOXM1 DNA-binding site. mdpi.com

Similarly, in a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates evaluated as carbonic anhydrase inhibitors, halogen atoms (F, Cl, Br) as EWGs on the N-phenyl ring were well-tolerated and, in some cases, led to potent inhibition. nih.gov This suggests that EWGs can enhance binding affinity, potentially through favorable electronic or hydrophobic interactions.

Table 1: Effect of Electron-Withdrawing Substituents on FOXM1 Inhibition in an Analogous Thieno[2,3-b]pyridine Series. mdpi.comnih.gov

| Compound ID | R (Position 2 on N-phenyl) | R' (Position 4 on N-phenyl) | FOXM1 Inhibition | IC₅₀ (µM) in MDA-MB-231 cells |

|---|---|---|---|---|

| 6 | -CN | -Cl | Active | 21.0 ± 1.2 |

| 11 | -CN | -Br | Active | Not Reported |

| 16 | -CN | -I | Active | 23.9 ± 0.8 |

| 7 | -NO₂ | -Cl | Inactive | > 50 |

| 17 | -NO₂ | -I | Inactive | > 50 |

| FDI-6 (Ref.) | - | - | Active | 20.3 ± 1.1 |

Conversely, electron-donating groups (EDGs) can also modulate biological activity, often by increasing the electron density of the aromatic ring. In the same FOXM1 inhibitor series, the replacement of an EWG with an electron-donating methyl (-CH₃) group resulted in a loss of inhibitory activity. mdpi.com This indicates that for certain targets, a decrease in the electron density of the N-phenyl ring is a prerequisite for effective binding.

However, in other contexts, EDGs can be favorable. For instance, in a study of acetamide derivatives with antioxidant activity, compounds with methoxy (B1213986) (-OCH₃) groups on a phenyl ring demonstrated notable radical scavenging and protective effects. nih.gov The presence of these EDGs can enhance the molecule's ability to stabilize radical species, a key mechanism for antioxidant action.

In a study of novel oxazolidinones, a linearly attached benzotriazole (B28993) moiety resulted in greater antibacterial potency compared to an angularly attached isomer. nih.gov Within a series of analgesic toluidides and xylidides, the location of a methyl group on the anilide (N-phenyl) fragment dramatically changed the activity profile. For one series, the order of analgesic effect was 2-Me > 4-Me >> 3-Me, while in a closely related series, the order was inverted to 3-Me >> 4-Me > 2-Me, highlighting the subtle but powerful influence of substituent positioning.

Role of the Diethoxyphenyl Moiety in Ligand-Target Interactions

The 3,4-diethoxyphenyl group is a key structural feature, likely serving as a crucial interaction domain with biological targets. This moiety, a bioisostere of catechol, is common in many biologically active compounds, including phosphodiesterase 4 (PDE4) inhibitors. nih.govnih.gov

The two ethoxy groups can act as hydrogen bond acceptors, forming polar contacts with receptor residues like serines. nih.gov In dopamine (B1211576) D1 receptor agonists, conserved serine residues in the transmembrane domain are believed to engage catechol ligands through such polar interactions. nih.gov The diethoxy substitution provides a bulkier and more lipophilic profile compared to a dimethoxy or dihydroxy (catechol) group, which can enhance van der Waals and hydrophobic interactions within a binding pocket. This increased lipophilicity may also improve membrane permeability. In PDE4 inhibitors, the 3,4-dialkoxyphenyl substructure is known to be essential for binding deep within the catalytic site. nih.gov

Impact of the N-Phenylacetamide Core Modifications

The N-phenylacetamide core provides a rigid linker between the two aromatic systems and is integral to the molecule's structural integrity. The amide bond itself is a critical functional group, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov

Modifying this core can have profound effects:

Amide Bond Bioisosteres : Replacing the amide bond with bioisosteres such as 1,2,3-triazoles, esters, or thioamides can alter the molecule's stability, polarity, and hydrogen bonding capacity. nih.govacs.org Such modifications are a common strategy to improve metabolic stability and pharmacokinetic properties. nih.gov For example, the thioacetamide (B46855) analogue of an oxazolidinone antibacterial agent showed activity comparable to the drug linezolid. nih.gov

Methylene (B1212753) Bridge Alteration : Changes to the methylene linker between the diethoxyphenyl ring and the amide carbonyl can affect the molecule's flexibility and the spatial relationship between the two aromatic rings. Shortening, lengthening, or rigidifying this linker would directly impact how the molecule fits into a receptor's binding site.

Structural Determinants for Selectivity and Potency

Potency : Potency is often driven by the precise electronic and steric complementarity between the ligand and its target. For this scaffold, potency can be fine-tuned by:

N-Phenyl Substituents : Introducing optimal electron-withdrawing or donating groups at specific positions (ortho, meta, or para) to maximize binding interactions. As seen in FOXM1 inhibitors, a strong EWG like -CN was essential for high potency. mdpi.comnih.gov

Diethoxyphenyl Group : The size and nature of the alkoxy groups can be critical. While diethoxy is present in the parent compound, modifying this to dimethoxy, isopropoxy, or other groups would alter lipophilicity and steric fit, thereby affecting potency.

Selectivity : Selectivity for a specific biological target over others is often achieved by exploiting unique features of the target's binding site.

The 3,4-diethoxyphenyl moiety may confer selectivity by interacting with specific subpockets in a receptor.

Comparative Analysis with Structurally Related Phenylacetamides

The structure-activity relationship (SAR) of 2-(3,4-diethoxyphenyl)-N-phenylacetamide and its derivatives is best understood through a comparative analysis with structurally related phenylacetamides. These comparisons, primarily within the context of phosphodiesterase 4 (PDE4) inhibition, shed light on the critical role of various structural motifs in modulating biological activity. Key areas of comparison include the nature of the alkoxy substituents on the phenyl ring, and the impact of substitutions on the N-phenyl moiety.

A significant body of research has focused on analogs of Rolipram, a well-known PDE4 inhibitor that shares the core phenylacetamide scaffold. These studies provide a valuable framework for understanding the SAR of this compound. The general structure of these compounds consists of a catechol ether moiety, a central acetamide group, and a terminal phenyl ring, each of which can be modified to influence potency and selectivity.

Influence of Alkoxy Group Substituents

The 3,4-dialkoxyphenyl group is a recurring feature in many potent PDE4 inhibitors, acting as a key pharmacophoric element. The nature of these alkoxy groups significantly impacts the compound's inhibitory activity. While direct comparative studies on this compound are limited, extensive research on Rolipram and its analogs allows for insightful inferences.

In the case of Rolipram, the 3-cyclopentyloxy-4-methoxy substitution pattern is crucial for its high potency. This highlights the importance of a bulky, lipophilic group at the 3-position and a methoxy group at the 4-position for optimal interaction with the PDE4 active site. It is understood that the catechol ether moiety interacts with a conserved glutamine residue within the enzyme's active site. The methoxy group is believed to occupy a hydrophobic pocket, designated as Q1, while the larger alkoxy group at the 3-position fits into another hydrophobic pocket, Q2.

A comparative analysis of different alkoxy substituents reveals a clear trend in activity. For instance, replacing the cyclopentyloxy group of Rolipram with smaller alkyl groups generally leads to a decrease in potency. Conversely, other bulky lipophilic groups can maintain or even enhance activity. The diethoxy configuration in this compound presents an interesting case. While not as bulky as a cyclopentyloxy group, the two ethoxy groups provide a degree of lipophilicity that is expected to contribute favorably to binding at the PDE4 active site.

A study on dialkyloxyphenyl hybrids as PDE4B inhibitors found that a 3,4-dimethoxyphenyl derivative exhibited superior PDE4B inhibitory activity with an IC50 of 2.82 nM and a nine-fold selectivity compared to Rolipram. researchgate.net This suggests that even subtle changes in the alkyl chain length of the alkoxy groups can have a significant impact on both potency and selectivity.

| Compound/Analog | 3-Position Substituent | 4-Position Substituent | Relative PDE4 Inhibitory Potency |

| Rolipram | Cyclopentyloxy | Methoxy | High |

| 2-(3,4-dimethoxyphenyl) derivative | Methoxy | Methoxy | High (IC50 = 2.82 nM for PDE4B) researchgate.net |

| This compound | Ethoxy | Ethoxy | Moderate to High (inferred) |

Impact of N-Phenyl Ring Substitutions

Studies on N-phenylacetamide derivatives have shown that the nature and position of substituents on the phenyl ring can dramatically alter biological activity. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, it was found that halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl), were among the most active antimicrobial agents due to their high lipophilicity. nih.gov This suggests that electron-withdrawing groups at the para-position of the N-phenyl ring can be beneficial for activity.

In another study focusing on antidepressant agents, it was observed that non-polar substituents on the phenyl ring were generally better tolerated than polar substituents. nih.gov Furthermore, replacing the phenyl ring with a cyclohexyl or benzyl (B1604629) group led to an increase in antidepressant activity, indicating that the aromaticity of the ring is not an absolute requirement and that hydrophobic interactions in this region are important. nih.gov

For PDE4 inhibitors, structure-activity studies of N-arylrolipram derivatives have led to the identification of highly potent compounds. nih.gov These studies often explore a wide range of substituents on the N-phenyl ring to optimize interactions with the enzyme.

| N-Phenyl Ring Substitution | General Effect on Activity (in related phenylacetamides) |

| Unsubstituted | Baseline activity |

| Para-halogen (e.g., -Cl, -F) | Often increases activity (lipophilicity) nih.gov |

| Para-alkyl (e.g., -CH3) | Generally well-tolerated, can enhance activity nih.gov |

| Para-alkoxy (e.g., -OCH3) | Variable effects, can influence selectivity |

| Meta- or Ortho-substitution | Generally less favorable than para-substitution |

| Replacement with non-aromatic rings (e.g., cyclohexyl) | Can increase activity in some cases nih.gov |

In Silico Exploration of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and databases, detailed computational and in silico investigations specifically focused on the chemical compound this compound are not publicly available. Therefore, a thorough analysis based on the specified outline of molecular docking simulations, molecular dynamics, QSAR modeling, and virtual screening for this particular compound cannot be provided at this time.

While general principles of these computational techniques are well-established in drug discovery and materials science, their application and the resulting specific data for this compound have not been published in the accessible scientific domain.

Computational studies, such as molecular docking, are crucial for predicting how a ligand, in this case, this compound, might bind to a biological target. This involves identifying putative binding sites, analyzing potential hydrogen bonding and hydrophobic interactions, and predicting binding energies and affinities. Similarly, molecular dynamics (MD) simulations provide insights into the conformational stability of a compound and its interactions with its environment over time.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. This technique is instrumental in predicting the activity of new, unsynthesized analogues. Virtual screening and library design further leverage computational power to explore vast chemical spaces for novel analogues with potentially improved properties.

Although these methodologies are standard in computational chemistry and drug design, the absence of specific studies on this compound prevents a detailed discussion of its computational and in silico investigation. The scientific community relies on published research to build upon existing knowledge, and in this instance, the foundational studies required to construct the requested article are not available.

Future research may yet explore the computational properties of this compound, which would then enable a detailed analysis as outlined. Until such studies are published, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational and in Silico Investigations of 2 3,4 Diethoxyphenyl N Phenylacetamide Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 2-(3,4-diethoxyphenyl)-N-phenylacetamide. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to analogous acetamide (B32628) derivatives, providing a framework for understanding its properties. researchgate.netcyberleninka.ru

DFT calculations can determine a variety of molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov

| Computational Method | Application to Acetamide Derivatives | Reference |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties (HOMO-LUMO), and analysis of reactivity. | researchgate.netcyberleninka.ru |

| Ab initio Hartree-Fock | Investigation of geometric parameters, vibrational frequencies, and solvent effects. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Revelation of the nature of intermolecular interactions. | researchgate.net |

Molecular Recognition Studies and Conformer Analysis

Molecular recognition studies and conformer analysis are essential for understanding how this compound interacts with other molecules, including biological receptors. These investigations focus on the three-dimensional arrangement of the molecule (its conformation) and the non-covalent interactions that govern its binding to other entities.

Furthermore, the analysis of the crystal packing reveals the presence of intermolecular hydrogen bonds. In the case of N-(3,4-diethoxyphenyl)acetamide, the N1 atom acts as a hydrogen-bond donor, and the O3 atom acts as a hydrogen-bond acceptor, leading to the formation of a network that stabilizes the crystal structure. nih.gov This type of hydrogen bonding is a key aspect of molecular recognition, as it often plays a critical role in the specific binding of a molecule to its target.

Conformer analysis, which can be performed using computational methods, would explore the different spatial arrangements of the atoms of this compound and their corresponding energy levels. This analysis helps to identify the most stable conformers, which are likely to be the most populated and biologically relevant forms of the molecule.

Hydrogen-Bond Geometry for N-(3,4-diethoxyphenyl)acetamide nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···O3 | 0.86 | 2.08 | 2.915 (2) | 164 |

| D = Donor atom, H = Hydrogen atom, A = Acceptor atom |

Selected Torsion Angles for N-(3,4-diethoxyphenyl)acetamide nih.gov

| Angle | Value (°) |

| C10—C9—O2—C4 | -173.61 (15) |

| C8—C7—O1—C3 | 178.46 (15) |

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Phenylacetamide Scaffolds

The phenylacetamide scaffold has been identified as a versatile pharmacophore capable of interacting with a wide range of biological targets. A crucial future direction is to systematically screen 2-(3,4-diethoxyphenyl)-N-phenylacetamide and its derivatives against a panel of novel and established targets to uncover new therapeutic opportunities.

Oncological Targets: Phenylacetamide derivatives have shown significant promise as anticancer agents. brieflands.comnih.gov Research has demonstrated that compounds with a phenylacetamidophenyl scaffold can act as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.gov Inhibition of PARP-1 is a validated strategy in cancer therapy, and exploring the effect of this compound on this target could be a fruitful avenue. nih.gov Studies on other derivatives have shown cytotoxic activity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and liver (HepG2), suggesting that the scaffold may interact with multiple pathways involved in cancer cell proliferation and survival. brieflands.comnih.govmdpi.com

Inflammatory Pathways: Phenylacetamide analogues of resveratrol (B1683913) have demonstrated anti-inflammatory properties, for instance, by reducing prostaglandin (B15479496) E2 (PGE2) secretion in activated macrophages. nih.gov Given the role of inflammation in numerous diseases, investigating the potential of this compound to modulate inflammatory mediators and signaling pathways is warranted.

Infectious Disease Targets: The acetamide (B32628) nucleus is present in various synthetic compounds with antimicrobial activity. researchgate.net Researchers have successfully synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties and evaluated their activity against plant pathogenic bacteria. mdpi.com This suggests that the phenylacetamide scaffold could be adapted to target enzymes or proteins essential for the survival of microbial pathogens.

Rational Design and Synthesis of Advanced this compound Analogues

Building upon initial screening results, the rational design and synthesis of advanced analogues will be critical for optimizing potency, selectivity, and pharmacokinetic properties. Structure-based drug design and the analysis of structure-activity relationships (SAR) will guide these efforts. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure can provide valuable insights. For example, studies on similar scaffolds have shown that the introduction of specific substituents, such as nitro or methoxy (B1213986) groups, on the phenyl rings can significantly influence cytotoxic effects. brieflands.comnih.gov Modifying the diethoxy groups or the N-phenyl ring of the parent compound could enhance target binding affinity and biological activity.

Scaffold Hybridization: Combining the phenylacetamide scaffold with other known pharmacophores is a promising strategy. This approach has been used to develop novel benzoxazine (B1645224) derivatives and triazole–benzoxazine hybrids with anti-proliferative activities. nih.gov Creating hybrid molecules that incorporate the this compound core could lead to compounds with dual-targeting capabilities or improved drug-like properties.

Synthetic Pathway Optimization: Developing efficient and scalable synthetic pathways is essential for generating a library of analogues for extensive biological evaluation. researchgate.netnih.gov Methodologies like the Buchwald–Hartwig cross-coupling reaction have been employed for synthesizing related scaffolds and could be adapted for creating diverse 4-aryl-substituted analogues. nih.gov

Advanced In Vitro and Ex Vivo Pharmacological Studies

To comprehensively characterize the biological activity of novel this compound analogues, a suite of advanced in vitro and ex vivo pharmacological assays is necessary. These studies will elucidate the mechanism of action and provide a basis for further preclinical development.

Cell-Based Assays: Initial evaluations often involve cytotoxicity screening against a panel of human cancer cell lines using assays like the MTS tetrazolium assay. brieflands.comnih.gov For promising anticancer candidates, further mechanistic studies are crucial. These include:

Apoptosis Induction: Assessing the ability of compounds to trigger programmed cell death through techniques like flow cytometry to measure Annexin V staining and analysis of mitochondrial membrane potential. nih.govmdpi.com

Cell Cycle Analysis: Determining if the compounds cause cell cycle arrest at specific phases (e.g., G2/M phase), which can inhibit tumor cell proliferation. nih.gov

Migration and Invasion Assays: Evaluating the potential to inhibit cancer metastasis by measuring the effect on cell migration and colony formation. nih.govmdpi.com

Target Engagement and Enzyme Inhibition: Once a primary biological target is identified (e.g., PARP-1), biochemical assays are needed to quantify the inhibitory potency (e.g., IC50 value) of the compounds. nih.gov Molecular docking studies can further illuminate the binding interactions between the compound and the active site of the target protein. nih.gov

The following table summarizes the cytotoxic activities of some related phenylacetamide derivatives against various cancer cell lines, illustrating the type of data that would be generated for new analogues.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Benzamide derivative (13f) | HCT116 (Colorectal Cancer) | 0.30 µM | nih.gov |

| Benzamide derivative (13f) | DLD-1 (Colorectal Cancer) | 2.83 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 (Prostate Cancer) | 52 µM | brieflands.comnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | PC3 (Prostate Cancer) | 80 µM | brieflands.comnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 (Breast Cancer) | 100 µM | nih.gov |

| Phenoxy acetamide derivative (Compound I) | HepG2 (Liver Cancer) | 1.43 µM | mdpi.com |

Integration of Omics Data for Mechanistic Insights

To gain a deeper, systems-level understanding of the mechanism of action of this compound, the integration of multi-omics data is indispensable. This approach analyzes the global changes in genes, proteins, and metabolites following compound treatment, offering unbiased insights into the affected biological pathways. researchgate.netmdpi.com

Multi-Omics Profiling: By combining transcriptomics (mRNA expression), proteomics (protein abundance), and metabolomics (metabolite levels), researchers can construct a comprehensive picture of the cellular response to the compound. mdpi.com This integrated analysis can reveal novel drug targets and off-target effects that might be missed by single-omics approaches. jci.org

Pathway and Network Analysis: The data generated from omics studies can be mapped onto known biological pathways and networks. researchgate.net This allows for the identification of key dysregulated pathways and gene regulatory networks, helping to elucidate the compound's mechanism of action and identify potential biomarkers of response. nih.gov

Translational Medicine: Multi-omics data integration is a cornerstone of translational medicine, helping to bridge the gap between preclinical findings and clinical applications. nih.gov For instance, identifying a specific molecular profile or "pattern" associated with a compound's activity can aid in patient stratification and the development of personalized therapies. jci.orgnih.gov

Development of Predictive Models for Efficacy and Specificity

As the number of synthesized analogues and the volume of biological data grow, the development of predictive computational models becomes essential for accelerating the drug discovery process. These models can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.net

Machine Learning Approaches: Machine learning algorithms such as support vector machines (SVM), random forest, and XGBoost can be trained on existing datasets of chemical structures and their corresponding biological activities. mdpi.comresearchgate.net These models can then predict the activity of new, untested compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities. By identifying key molecular descriptors that correlate with efficacy, these models can guide the rational design of more potent and selective analogues.

Model Validation and Application: Rigorous validation of predictive models is crucial to ensure their robustness and reliability. mdpi.com Once validated, these models can be used for large-scale virtual screening of chemical libraries to identify novel hits with desired activity profiles. mdpi.com This computational pre-screening enhances the efficiency of hit identification in the early stages of drug discovery. nih.gov The use of a "predictiveness curve" can help assess the performance of the developed models and the confidence in their predictions. mdpi.com

Q & A

Basic: What are the common synthetic routes for 2-(3,4-diethoxyphenyl)-N-phenylacetamide?

Answer:

Synthesis typically involves multi-step reactions starting from substituted phenols or acetamide precursors. For example:

- Step 1: Introduce the diethoxy groups to the phenyl ring via alkylation of 3,4-dihydroxyphenyl derivatives using ethylating agents like ethyl bromide in the presence of a base (e.g., K₂CO₃) .

- Step 2: Couple the resulting 3,4-diethoxyphenyl intermediate with N-phenylacetamide using coupling agents (e.g., EDC/HOBt) or via nucleophilic substitution .

- Step 3: Purify the product using column chromatography or recrystallization to remove by-products such as Drotaverine Impurity 13 (a structurally related acetamide) .

Basic: How is the molecular structure of this compound confirmed?

Answer:

Structural confirmation relies on:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C=O at ~1.22 Å and dihedral angles between aromatic rings) .

- Spectroscopy :

Advanced: How do structural modifications to the diethoxyphenyl group affect bioactivity?

Answer:

- Electron-donating substituents : Diethoxy groups enhance lipophilicity and π-π stacking with hydrophobic protein pockets, as seen in TRPM4 inhibitors (e.g., 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives) .

- Steric effects : Bulkier substituents on the phenyl ring reduce binding affinity, as observed in cytotoxic indole-based acetamides .

- Comparative studies : Ethoxy-to-methoxy substitutions (e.g., 3,4-dimethoxyphenyl analogs) decrease metabolic stability due to faster demethylation .

Advanced: How can conflicting crystallographic data be resolved during structural analysis?

Answer:

- Data validation : Use SHELXL’s built-in tools (e.g., R-factor analysis, electron density maps) to identify disordered regions or twinning .

- Comparative refinement : Test alternative models (e.g., different hydrogen-bonding networks) and validate against spectroscopic data (e.g., NMR coupling constants) .

- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Methodological: How to optimize reaction conditions to minimize by-products like Drotaverine Impurity 13?

Answer:

- Temperature control : Maintain reactions below 60°C to prevent over-alkylation of the phenyl ring .

- Catalyst selection : Use Pd/C or zeolites for selective coupling, reducing side reactions .

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to separate the target compound from impurities with similar polarity .

Advanced: What in vitro models are suitable for evaluating the anticancer potential of this compound?

Answer:

- Cell lines : Prostate cancer (PC-3, LNCaP) models are relevant for TRPM4 inhibition studies, as demonstrated in structurally related N-phenylacetamides .

- Assays :

- Controls : Include known TRPM4 inhibitors (e.g., 9-phenanthrol) for comparative efficacy .

Basic: What are the key solubility and stability considerations for this compound?

Answer:

- Solubility : Low aqueous solubility (~<50 µg/mL) due to hydrophobic diethoxyphenyl and N-phenyl groups. Use DMSO or PEG-400 for in vitro studies .

- Stability :

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate with bioactivity data .

- Crystallographic data : Map binding modes (e.g., hydrogen bonds between acetamide C=O and TRPM4’s Glu785) .

- Synthetic libraries : Prepare analogs with varied substituents (e.g., halogens, methoxy) on both phenyl rings to assess tolerance .

Methodological: What spectroscopic techniques resolve ambiguities in regiochemical assignments?

Answer:

- NOESY NMR : Identify spatial proximity between ethoxy protons and aromatic protons to confirm substitution pattern .

- High-resolution MS : Differentiate isomers via exact mass (e.g., C₁₈H₂₁NO₃ requires m/z 299.1522) .

- X-ray powder diffraction : Compare experimental patterns with simulated data from single-crystal structures .

Advanced: How does the compound’s conformation influence its pharmacokinetic profile?

Answer:

- Bioavailability : The planar acetamide moiety enhances membrane permeability but reduces solubility, requiring prodrug strategies (e.g., phosphate esters) .

- Metabolism : Ethoxy groups undergo CYP450-mediated oxidation to catechol derivatives, which can be mitigated by fluorine substitution .

- Excretion : High logP (~3.5) predicts hepatic clearance via Phase II glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.